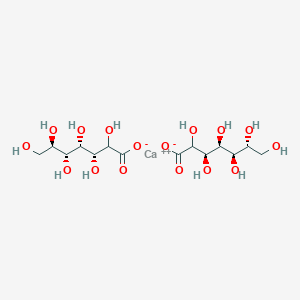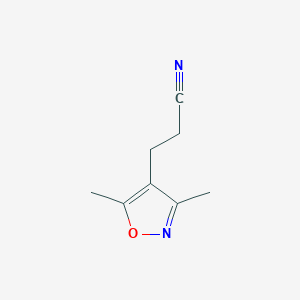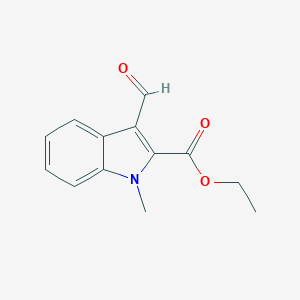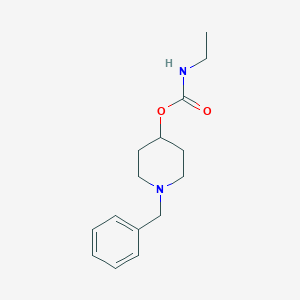
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commonly known as DNPAH-N3, is a chemical compound that has been extensively researched for its potential applications in scientific research. DNPAH-N3 is a bifunctional reagent that is widely used in the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
DNPAH-N3 has been extensively used as a bifunctional reagent in the synthesis of peptides and proteins. It has been used to introduce various functional groups, such as fluorescent dyes, biotin, and other chemical moieties, into peptides and proteins. This has enabled researchers to study the structure, function, and interactions of peptides and proteins in a wide range of biological systems.
Wirkmechanismus
DNPAH-N3 works by reacting with the amino groups of peptides and proteins, forming stable covalent bonds. This allows the introduction of various chemical moieties into the peptides and proteins, which can be used for labeling, cross-linking, and other applications.
Biochemische Und Physiologische Effekte
DNPAH-N3 has been shown to have minimal effects on the biochemical and physiological properties of peptides and proteins. It does not affect their structure, function, or interactions significantly. This makes it an ideal reagent for scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DNPAH-N3 in lab experiments include its ease of use, versatility, and compatibility with a wide range of biological systems. It is also stable and has minimal effects on the biochemical and physiological properties of peptides and proteins. However, its limitations include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of DNPAH-N3 in scientific research. One potential application is in the development of new diagnostic and therapeutic agents for various diseases. Another potential application is in the study of protein-protein interactions and signaling pathways in cells. Additionally, DNPAH-N3 can be used to study the structure and function of membrane proteins, which are important targets for drug development.
Conclusion:
In conclusion, DNPAH-N3 is a bifunctional reagent that has been extensively used in scientific research for its potential applications in the synthesis of peptides and proteins. It has minimal effects on the biochemical and physiological properties of peptides and proteins and is compatible with a wide range of biological systems. While it has some limitations, its versatility and potential applications make it an important tool for scientific research.
Eigenschaften
CAS-Nummer |
120551-21-5 |
|---|---|
Produktname |
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate |
Molekularformel |
C24H31N9O7 |
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |
InChI |
InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |
InChI-Schlüssel |
AKQYBONEMKGWGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
120551-21-5 |
Synonyme |
6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)



